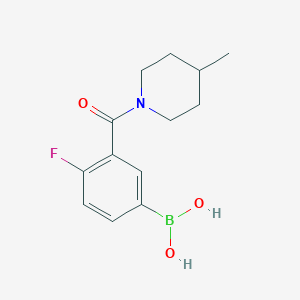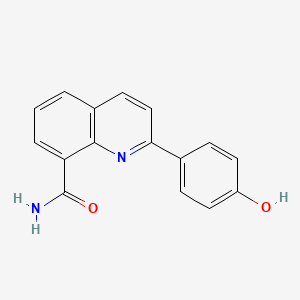
2-(4-Hydroxyphenyl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Hydroxyphényl)quinoléine-8-carboxamide est un composé qui appartient à la famille des quinoléine-carboxamides. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires. La structure du 2-(4-Hydroxyphényl)quinoléine-8-carboxamide est constituée d'un système cyclique quinoléine avec un groupe hydroxyphényle en position 2 et un groupe carboxamide en position 8.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(4-Hydroxyphényl)quinoléine-8-carboxamide peut être réalisée selon plusieurs méthodes. Une approche courante consiste à condenser la 4-hydroxyaniline avec l'acide 2-chloroquinoléine-8-carboxylique en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant aprotique polaire comme le diméthylformamide à des températures élevées.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du procédé. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit désiré avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(4-Hydroxyphényl)quinoléine-8-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en un dérivé quinone en utilisant des oxydants comme le permanganate de potassium.
Réduction : Le groupe carboxamide peut être réduit en amine en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution nucléophile, formant des éthers ou des esters.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Produits majeurs :
Oxydation : Dérivés quinone.
Réduction : Dérivés aminoquinoléine.
Substitution : Dérivés éther ou ester.
4. Applications de la recherche scientifique
Chimie : Utilisé comme ligand en chimie de coordination et en catalyse.
Biologie : Présente une activité anticancéreuse significative en inhibant les protéines kinases impliquées dans la prolifération cellulaire.
Médecine : Agent thérapeutique potentiel pour le traitement du cancer et des maladies inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur pour d'autres composés bioactifs.
5. Mécanisme d'action
Le mécanisme d'action du 2-(4-Hydroxyphényl)quinoléine-8-carboxamide implique l'inhibition de protéines kinases spécifiques qui régulent la survie et la prolifération cellulaires. En se liant au site actif de ces kinases, le composé perturbe leur fonction, ce qui conduit à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires comprennent des kinases telles que Pim-1, qui sont surexprimées dans divers cancers.
Composés similaires :
4-Hydroxyquinoléine-2-carboxamide : Structure similaire mais avec le groupe hydroxyle en position 4.
2-Phénylquinoléine-8-carboxamide : Manque le groupe hydroxyle, affectant son activité biologique.
8-Hydroxyquinoléine-2-carboxamide : Groupe hydroxyle en position 8, propriétés biologiques différentes.
Unicité : Le 2-(4-Hydroxyphényl)quinoléine-8-carboxamide est unique en raison de la présence à la fois du groupe hydroxyphényle et du groupe carboxamide, qui contribuent à ses puissantes activités biologiques. Le positionnement spécifique de ces groupes améliore sa capacité à interagir avec les cibles moléculaires, ce qui en fait un candidat prometteur pour des applications thérapeutiques.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits significant anticancer activity by inhibiting protein kinases involved in cell proliferation.
Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)quinoline-8-carboxamide involves the inhibition of specific protein kinases that regulate cell survival and proliferation. By binding to the active site of these kinases, the compound disrupts their function, leading to the induction of apoptosis in cancer cells. The molecular targets include kinases such as Pim-1, which are overexpressed in various cancers.
Comparaison Avec Des Composés Similaires
4-Hydroxyquinoline-2-carboxamide: Similar structure but with the hydroxy group at the 4-position.
2-Phenylquinoline-8-carboxamide: Lacks the hydroxy group, affecting its biological activity.
8-Hydroxyquinoline-2-carboxamide: Hydroxy group at the 8-position, different biological properties.
Uniqueness: 2-(4-Hydroxyphenyl)quinoline-8-carboxamide is unique due to the presence of both the hydroxyphenyl and carboxamide groups, which contribute to its potent biological activities. The specific positioning of these groups enhances its ability to interact with molecular targets, making it a promising candidate for therapeutic applications.
Propriétés
Numéro CAS |
655222-51-8 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c17-16(20)13-3-1-2-11-6-9-14(18-15(11)13)10-4-7-12(19)8-5-10/h1-9,19H,(H2,17,20) |
Clé InChI |
MVFNSGKRFGVXAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


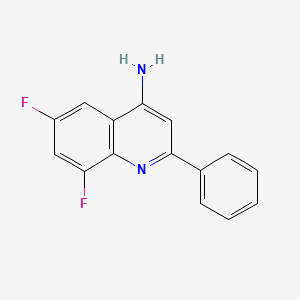
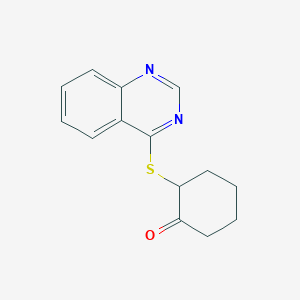
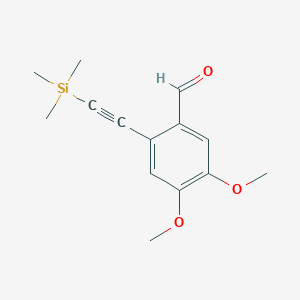
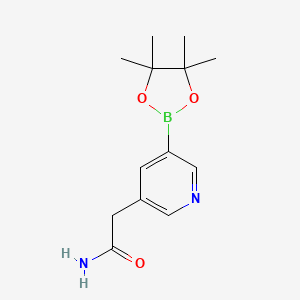


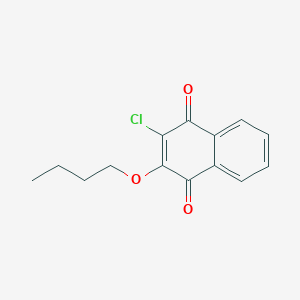
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
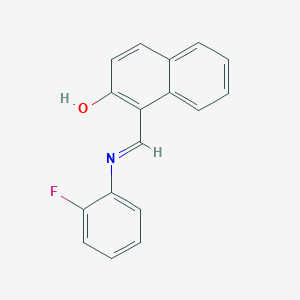
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
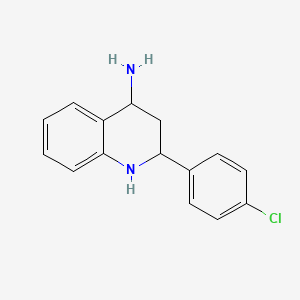
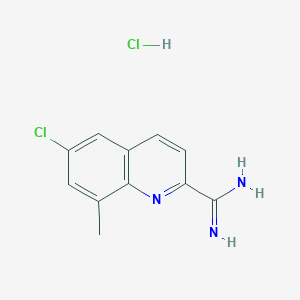
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
